molecular formula C18H21ClN2O4S B2892313 4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)butanamide CAS No. 328015-49-2

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)butanamide

Cat. No. B2892313
CAS RN: 328015-49-2
M. Wt: 396.89
InChI Key: VZRIRHYDJNUCOZ-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)butanamide is a chemical compound that is commonly known as TAK-659. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule involved in the development and activation of B cells, which are a type of white blood cell that plays a critical role in the immune system. TAK-659 has been the subject of extensive research due to its potential utility in the treatment of various diseases, including autoimmune disorders, cancer, and inflammatory conditions.

Scientific Research Applications

Docking Studies and Structural Analysis

Research involving compounds with similar structures includes docking studies and crystal structure determination to understand their interactions with biological targets, such as enzymes. For example, studies on tetrazole derivatives closely related in structure to the compound have been carried out to evaluate their potential as COX-2 inhibitors, using X-ray crystallography for structural determination and molecular docking to predict interactions within the enzyme's active site (Al-Hourani et al., 2015).

Synthesis and Biological Evaluation

Compounds with structural features similar to "4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)butanamide" are synthesized for the exploration of their biological activities. Such synthetic efforts aim to produce new molecules with potential therapeutic applications, including anticonvulsant and antimicrobial activities (Pal et al., 2017).

Environmental Studies and Material Science

In environmental studies, similar compounds have been investigated for their transport through soil and their persistence in the environment, which is crucial for understanding the environmental impact of such chemicals (Veeh et al., 1994). Additionally, in the field of material science, the synthesis and characterization of polymers incorporating sulfone groups, which are structurally related to the target compound, have been explored for applications such as heavy metal ion adsorption (Ravikumar et al., 2011).

properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-21(26(23,24)17-11-5-14(19)6-12-17)13-3-4-18(22)20-15-7-9-16(25-2)10-8-15/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRIRHYDJNUCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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